molecular formula C7H15N B13347182 trans-2,5-Dimethylpiperidine

trans-2,5-Dimethylpiperidine

Cat. No.: B13347182
M. Wt: 113.20 g/mol
InChI Key: ICBFNPPCXPMCBP-BQBZGAKWSA-N
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Description

(2S,5S)-2,5-dimethylpiperidine is a chiral organic compound with the molecular formula C7H15N. It belongs to the class of piperidines, which are six-membered nitrogen-containing heterocycles. The compound is characterized by the presence of two methyl groups attached to the second and fifth positions of the piperidine ring in the (2S,5S) configuration, making it optically active.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-2,5-dimethylpiperidine can be achieved through several methods. One common approach involves the catalytic hydrogenation of 2,5-dimethylpyridine. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.

Another method involves the asymmetric synthesis using chiral auxiliaries or catalysts to ensure the desired (2S,5S) configuration. For example, the use of chiral ligands in metal-catalyzed hydrogenation reactions can lead to high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of (2S,5S)-2,5-dimethylpiperidine may involve large-scale catalytic hydrogenation processes. The choice of catalyst, reaction conditions, and purification methods are optimized to achieve high yield and purity. Continuous flow reactors and advanced separation techniques such as distillation and crystallization are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-2,5-dimethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert (2S,5S)-2,5-dimethylpiperidine to its corresponding amines or other reduced forms using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various N-substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), peracids.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Amines.

    Substitution: N-substituted piperidines.

Scientific Research Applications

Chemistry

In chemistry, (2S,5S)-2,5-dimethylpiperidine is used as a chiral building block for the synthesis of complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, (2S,5S)-2,5-dimethylpiperidine is studied for its potential as a ligand in receptor binding studies. Its structural similarity to natural neurotransmitters allows it to interact with various biological targets.

Medicine

In medicine, (2S,5S)-2,5-dimethylpiperidine derivatives are explored for their pharmacological properties. They may serve as lead compounds in the development of new drugs targeting central nervous system disorders.

Industry

In the industrial sector, (2S,5S)-2,5-dimethylpiperidine is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,5S)-2,5-dimethylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R,5R)-2,5-dimethylpiperidine: The enantiomer of (2S,5S)-2,5-dimethylpiperidine with different optical activity.

    2,5-dimethylpyridine: The precursor in the synthesis of (2S,5S)-2,5-dimethylpiperidine.

    2,6-dimethylpiperidine: A structural isomer with methyl groups at the second and sixth positions.

Uniqueness

(2S,5S)-2,5-dimethylpiperidine is unique due to its specific (2S,5S) configuration, which imparts distinct stereochemical properties. This configuration influences its reactivity, binding affinity, and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

(2S,5S)-2,5-dimethylpiperidine

InChI

InChI=1S/C7H15N/c1-6-3-4-7(2)8-5-6/h6-8H,3-5H2,1-2H3/t6-,7-/m0/s1

InChI Key

ICBFNPPCXPMCBP-BQBZGAKWSA-N

Isomeric SMILES

C[C@H]1CC[C@@H](NC1)C

Canonical SMILES

CC1CCC(NC1)C

Origin of Product

United States

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